molecular formula C18H23N3O3 B2603900 N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide CAS No. 896376-11-7

N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

Cat. No. B2603900
M. Wt: 329.4
InChI Key: DPPVCBGONFLWMV-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilamide with different aldehydes or ketones . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be confirmed by means of IR, 1H-NMR, 13C-NMR, MS and elemental analysis .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions. For example, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Future Directions

Research into quinazolinone derivatives is ongoing, with many studies focusing on their synthesis and biological activity. Future research may explore new synthetic routes, potential biological targets, and applications in medicine .

properties

IUPAC Name

N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(19-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)20-18(21)24/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVCBGONFLWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

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